molecular formula C13H12Cl2N2O2 B8032275 N-Benzyl-3-chloro-5-nitroaniline hydrochloride

N-Benzyl-3-chloro-5-nitroaniline hydrochloride

Cat. No.: B8032275
M. Wt: 299.15 g/mol
InChI Key: CUUOMOFJJIBTCB-UHFFFAOYSA-N
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Description

N-Benzyl-3-chloro-5-nitroaniline hydrochloride is an organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a chlorine atom at the 3-position, and a nitro group at the 5-position of the aniline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-chloro-5-nitroaniline hydrochloride typically involves a multi-step process:

    Nitration: The starting material, 3-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Benzylation: The nitrated product is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This step introduces the benzyl group to the nitrogen atom.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-chloro-5-nitroaniline hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products Formed

    Reduction: N-Benzyl-3-chloro-5-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: N-Benzyl-3-chloro-5-nitrobenzoic acid.

Scientific Research Applications

N-Benzyl-3-chloro-5-nitroaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-3-chloro-5-nitroaniline hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-nitroaniline: Lacks the chlorine atom at the 3-position.

    N-Benzyl-4-chloro-3-nitroaniline: Has the chlorine atom at the 4-position instead of the 3-position.

    N-Benzyl-3-chloro-4-nitroaniline: Has the nitro group at the 4-position instead of the 5-position.

Uniqueness

N-Benzyl-3-chloro-5-nitroaniline hydrochloride is unique due to the specific positioning of the chlorine and nitro groups, which can influence its reactivity and biological activity. The hydrochloride salt form also enhances its solubility, making it more versatile for various applications.

Properties

IUPAC Name

N-benzyl-3-chloro-5-nitroaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2.ClH/c14-11-6-12(8-13(7-11)16(17)18)15-9-10-4-2-1-3-5-10;/h1-8,15H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUOMOFJJIBTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CC(=C2)Cl)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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